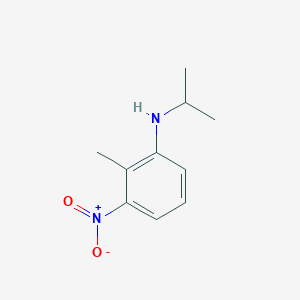
2-methyl-3-nitro-N-(propan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-nitro-N-(propan-2-yl)aniline is an organic compound with the molecular formula C10H14N2O2 It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the second position, a nitro group at the third position, and an isopropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-nitro-N-(propan-2-yl)aniline can be achieved through several methods. One common approach involves the nitration of 2-methyl-N-(propan-2-yl)aniline. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position of the aniline ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes. These processes allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced reactors and automation can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-nitro-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or iron with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 2-methyl-3-amino-N-(propan-2-yl)aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-methyl-3-nitro-N-(propan-2-yl)aniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-3-nitro-N-(propan-2-yl)aniline and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(propan-2-yl)aniline: Lacks the nitro group, making it less reactive in certain chemical transformations.
3-nitroaniline: Lacks the methyl and isopropyl groups, which can affect its physical and chemical properties.
Uniqueness
2-methyl-3-nitro-N-(propan-2-yl)aniline is unique due to the presence of both the nitro and isopropyl groups, which confer distinct reactivity and potential biological activities. The combination of these substituents allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-methyl-3-nitro-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)11-9-5-4-6-10(8(9)3)12(13)14/h4-7,11H,1-3H3 |
InChI Key |
JGCUXVJNBHDNAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13260269.png)
![6-[4-(Aminomethyl)phenyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B13260274.png)
![N-(4-Methylphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13260278.png)


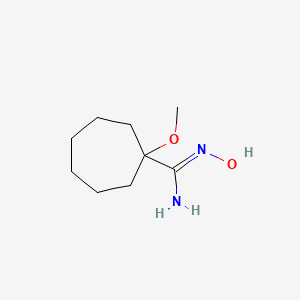
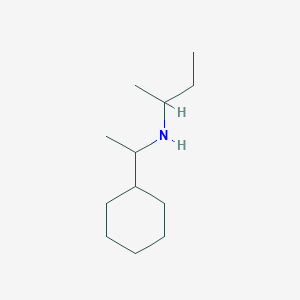
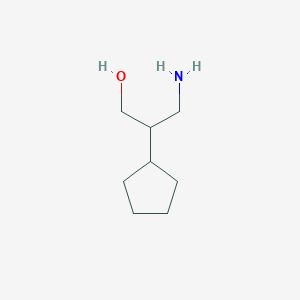
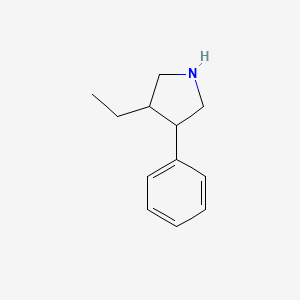

![2-[(2-Methoxyethyl)amino]-5-(4-methylphenyl)benzonitrile](/img/structure/B13260327.png)

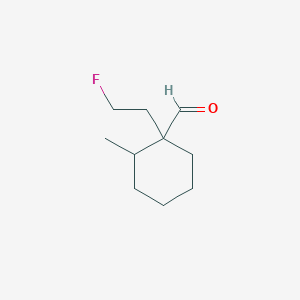
![4-[(1-Oxothiolan-1-ylidene)amino]-3-(trifluoromethyl)benzenesulfonyl chloride](/img/structure/B13260339.png)
